Cas no 1464-53-5 (1,3-Butadiene Diepoxide)

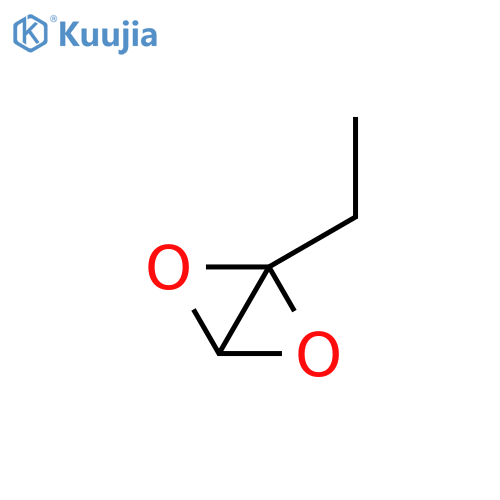

1,3-Butadiene Diepoxide structure

商品名:1,3-Butadiene Diepoxide

1,3-Butadiene Diepoxide 化学的及び物理的性質

名前と識別子

-

- Diepoxybutane

- 1,3-Butadiene diepoxide

- 1,2:3,4-Diepoxybutane

- 1,2,3,4-DIEPOXYBUTANE

- 1,2:3,4-Diepoxybutane Solution

- Butadiene diepoxide

- 1,1'-bi(ethylene oxide)

- R 181

- M 8838

- CB 1181

- Bioxiran

- Bioxirane

- ENT-26592

- alkylepoxides

- Butadiendioxyd

- Dioxybutadiene

- Q5274970

- Butane, 1,2:3,4-diepoxy-, (.+/-.)-

- Butadiendioxyd [German]

- Butane diepoxide

- NSC 629

- 1,3,4-Diepoxybutane

- B0234

- 564-00-1

- NS00024792

- 2,2'-Bioxirane, (R*,R*)-(.+/-.)-

- NCI60_009412

- CCRIS 234

- 2,2 inverted exclamation marka-Bioxirane

- 1,3-Butadiene diepoxide, analytical standard

- J-640017

- 5-(DimEtNmEt)furfuryl alcohol HCl

- BRN 0079833

- 60OB65YNAB

- Butadiene dioxide

- UNII-60OB65YNAB

- CHEBI:23704

- 1,2:3,4-dianhydrothreitol

- NSC629

- InChI=1/C4H6O2/c1-3(5-1)4-2-6-4/h3-4H,1-2H2

- ZFIVKAOQEXOYFY-UHFFFAOYSA-

- Butane, 1,2:3,4-diepoxy-

- 1,2:3,4-Butadiene diepoxide

- 1,4-Diepoxybutane

- J-800012

- 1464-53-5

- CHEMBL1964283

- 1,3-Butadiene diepoxide, 97%

- FT-0606590

- 1,1'-Bi[ethylene oxide]

- D,L-1,2:3,4-Diepoxybutane

- Butane,2:3,4-diepoxy-

- HSDB 4046

- EINECS 215-979-1

- WLN: T3OTJ B- BT3OTJ

- Threitol,2:3,4-dianhydro-

- DTXSID0041307

- AKOS017342854

- 1,2,3,4-Diepoxybutane DL

- ERYTHRITHOL ANHYDRIDE (OLD NAME); 1,3-BUTADIENE DIEPOXIDE

- 298-18-0

- CS-0377906

- 2-(oxiran-2-yl)oxirane

- 2,4-Diepoxybutane

- NSC-629

- D,L-Diepoxybutane

- D3410

- 2,2'-Bioxirane

- RCRA waste no. U085

- AI3-26592

- J-503880

- (A+/-)-1,2;3,4-diepoxy-butane

- Threitol, 1,2:3,4-dianhydro-

- RCRA waste number U085

- 5-19-01-00185 (Beilstein Handbook Reference)

- 1,2:3,4-diepoxy-butane; 1,1'-Bi[ethylene oxide]; 1,2:3,4-Diepoxybutane; Bioxirane; 1,1'-Bi[ethylene oxide]; 1,2:3,4-Diepoxybutane

- (2S)-2-[(2S)-oxiran-2-yl]oxirane

- 1,1'Bi(ethylene oxide)

- 1,2:3,4Butadiene diepoxide

- 2,2'Bioxirane

- 1,3Butadiene diepoxide

- 1,2-3,4-diepoxybutane

- 1,2:3,4Diepoxybutane

- Threitol, 1,2:3,4dianhydro

- DTXCID90455

- butadiene bisoxide

- 215-979-1

- 1,3-Butadiene Diepoxide

-

- MDL: MFCD00005120

- インチ: 1S/C4H6O2/c1-3(5-1)4-2-6-4/h3-4H,1-2H2

- InChIKey: ZFIVKAOQEXOYFY-UHFFFAOYSA-N

- ほほえんだ: C1C(C2CO2)O1

- BRN: 79831

計算された属性

- せいみつぶんしりょう: 86.03680

- どういたいしつりょう: 86.037

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 6

- 回転可能化学結合数: 1

- 複雑さ: 61.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.1

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

じっけんとくせい

- 色と性状: 薄い黄色の液体。

- 密度みつど: 1.113

- ゆうかいてん: 2-4 ºC

- ふってん: 56-58 ºC

- フラッシュポイント: 46 ºC

- 屈折率: 1.434

- すいようせい: Soluble in water (1000 g/L).

- PSA: 25.06000

- LogP: -0.21600

- マーカー: 3676

- じょうきあつ: 25 mm Hg ( 56 °C)

- ようかいせい: 水とエタノールに可溶である。

- ひせんこうど: 0°(neat)

1,3-Butadiene Diepoxide セキュリティ情報

-

記号:

- ヒント:あぶない

- 危害声明: H226-H301-H310+H330-H315-H319-H335-H340-H351

- 警告文: P201-P202-P210-P233-P240-P241+P242+P243-P260-P262-P264-P270-P271-P280-P284-P301+P310+P330-P302+P352+P310+P361+P364-P304+P340+P310-P305+P351+P338+P337+P313-P308+P313-P403+P233-P405-P501

- 危険物輸送番号:UN 3384 6.1/PG 1

- WGKドイツ:1

- 危険カテゴリコード: R34;R45;R46;R24/25

- セキュリティの説明: S53; S45

- 福カードFコード:8-10-18

- RTECS番号:EJ8225000

-

危険物標識:

- 包装カテゴリ:II

- 危険レベル:6.1

- 危険レベル:6.1

- TSCA:Yes

- 包装等級:II

- リスク用語:R34; R45; R46; R24/25

- 包装グループ:II

- セキュリティ用語:6.1

- ちょぞうじょうけん:0-6°C

1,3-Butadiene Diepoxide 税関データ

- 税関コード:2910900090

- 税関データ:

中国税関コード:

2910900090概要:

ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を含む三段エポキシド、エポキシアルコール(フェノール、エーテル)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290900090。三員環を有するエポキシ、エポキシアルコール、エポキシフェノール及びエポキシエーテル、並びにそれらのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

1,3-Butadiene Diepoxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | B0234-5ML |

1,2:3,4-Diepoxybutane |

1464-53-5 | 95.0%(GC) | 5ML |

¥ 2990 | 2022-04-26 | |

| TRC | B754510-0.25mg |

1,3-Butadiene Diepoxide |

1464-53-5 | 0.25mg |

$ 45.00 | 2022-06-06 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0234-5ML |

1,2:3,4-Diepoxybutane |

1464-53-5 | >95.0%(GC) | 5ml |

¥2390.00 | 2024-04-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D67600-1ml |

Diepoxybutane |

1464-53-5 | 1000μg/ml in Methanol | 1ml |

¥508.0 | 2024-07-18 | |

| TRC | B754510-25mg |

1,3-Butadiene Diepoxide |

1464-53-5 | 25mg |

$ 65.00 | 2023-09-08 | ||

| BAI LING WEI Technology Co., Ltd. | J29AS-E0577-1ml |

1,3-Butadiene Diepoxide |

1464-53-5 | 1000 μg/mL in Acetonitrile | 1ml |

¥520 | 2023-11-24 | |

| BAI LING WEI Technology Co., Ltd. | S21B754510-1g |

1,3-Butadiene Diepoxide |

1464-53-5 | 1g |

¥1233 | 2023-11-24 | ||

| A2B Chem LLC | AA64566-2.5g |

2,2'-Bioxirane |

1464-53-5 | 2.5g |

$225.00 | 2024-04-20 | ||

| BAI LING WEI Technology Co., Ltd. | J09N-10174-1G-1g |

1,3-Butadiene Diepoxide |

1464-53-5 | 1g |

¥1672 | 2023-11-24 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030358-5ml |

1,3-Butadiene Diepoxide |

1464-53-5 | 1000μg/ml in Methanol | 5ml |

¥2354 | 2024-05-25 |

1,3-Butadiene Diepoxide 関連文献

-

Nicholas M. Butler,Rudi Hendra,John B. Bremner,Anthony C. Willis,Leonardo Lucantoni,Vicky M. Avery,Paul A. Keller Org. Biomol. Chem. 2018 16 6006

-

Yifan Guo,Ziying Lv,Yiru Huo,Lijie Sun,Shuo Chen,Zenghe Liu,Chuanglong He,Xiaoping Bi,Xianqun Fan,Zhengwei You J. Mater. Chem. B 2019 7 123

-

Suresh S. Pujari,Yi Zhang,Shaofei Ji,Mark D. Distefano,Natalia Y. Tretyakova Chem. Commun. 2018 54 6296

-

4. 598. Aryl-2-halogenoalkylamines. Part VIII. A comparison of the stability of esters derived from some aryl-2-halogenoalkylamines with those obtained from other radiomimetic compoundsW. Davis,W. C. J. Ross J. Chem. Soc. 1950 3056

-

Kinga Salus,Marcin Hoffmann,Tomasz Siod?a,Bo?ena Wyrzykiewicz,Donata Pluskota-Karwatka New J. Chem. 2017 41 2409

1464-53-5 (1,3-Butadiene Diepoxide) 関連製品

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1464-53-5)1,3-Butadiene Diepoxide

清らかである:99%

はかる:5ml

価格 ($):300.0